molecular formula C10H15N3O2 B1485847 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid CAS No. 1876293-77-4

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid

Cat. No.: B1485847
CAS No.: 1876293-77-4
M. Wt: 209.24 g/mol
InChI Key: WSNVKWRVPFYVGY-UHFFFAOYSA-N
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Description

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid is a pyrimidine derivative featuring a tert-butyl substituent at the 6-position of the pyrimidine ring and an amino-linked acetic acid moiety at the 4-position.

Properties

IUPAC Name

2-[(6-tert-butylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)7-4-8(13-6-12-7)11-5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNVKWRVPFYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid typically involves the reaction of 6-tert-butylpyrimidine-4-amine with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuroprotective Agents

Recent studies have indicated that compounds related to 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research has shown that derivatives of this compound can activate dopamine receptors, specifically the D3 receptor, which is implicated in neuroprotection and symptom alleviation in PD models. For instance, a study demonstrated that certain D3-preferring agonists significantly improved behavioral syndromes in animal models of PD, suggesting that this compound could be a candidate for further development in treating neurodegenerative disorders .

1.2. Anticancer Potential

The compound has also been investigated for its potential anticancer properties. It is hypothesized that its structural analogs could serve as inhibitors of specific kinases involved in cancer progression. For example, compounds that interact with the p53-MDM2/MDMX axis have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The ability of these compounds to modulate critical signaling pathways makes them valuable candidates for developing novel cancer therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have revealed that modifications to the pyrimidine ring and amino acid side chains can significantly influence binding affinity and functional activity at target receptors. For instance, altering substituents on the pyrimidine moiety can enhance selectivity for D3 receptors over D2 receptors, which is essential for minimizing side effects associated with non-selective agonists .

Case Studies and Research Findings

3.1. Neuroprotective Effects in Animal Models

A comprehensive study evaluated the neuroprotective effects of D3-preferring agonists derived from this compound in various animal models of PD. The results showed significant improvements in motor function and reduced neurodegeneration markers when treated with these compounds, indicating their potential as therapeutic agents .

3.2. Inhibition of Tumor Growth

In another study focusing on cancer therapy, derivatives of this compound were tested against various cancer cell lines. The findings indicated that certain analogs effectively inhibited cell proliferation and induced apoptosis through modulation of the p53 pathway. This highlights the compound's versatility and potential as a lead structure for developing new anticancer drugs .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
NeuroprotectionParkinson's DiseaseImproved motor function; reduced neurodegeneration
AnticancerTumor Growth InhibitionInduced apoptosis; inhibited cell proliferation
Structure ActivityBinding Affinity StudiesEnhanced selectivity for D3 receptors

Mechanism of Action

The mechanism of action of 2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)

  • Structural Differences: Wy-14,643 replaces the tert-butyl group with a 2,3-xylidino substituent and links the acetic acid via a thioether group instead of an amino bridge.
  • Biological Activity: Wy-14,643 is a potent peroxisome proliferator and hepatocarcinogen in rats, inducing persistent DNA replication and tumor formation despite peroxisome proliferation levels similar to the less carcinogenic DEHP .
  • Key Insight: The thioether linkage and aromatic substituents in Wy-14,643 may enhance metabolic stability or receptor binding compared to amino-linked derivatives, contributing to its higher carcinogenicity.

Dihydropyrimidine Acetic Acid Derivatives (4a-r)

  • Structural Differences : These compounds feature dihydropyrimidine cores with aryl and substituted phenyl groups, synthesized via Biginelli-like condensations .
  • Biological Activity : Demonstrated anti-inflammatory effects in vivo, comparable to diclofenac sodium. The acetic acid moiety is critical for activity, likely through hydrogen bonding with inflammatory targets .
  • Key Insight : The pyrimidine ring’s saturation and substituent diversity (e.g., aryl groups) influence bioavailability and target selectivity.

Heterocyclic Acetic Acid Derivatives Beyond Pyrimidine

Piperidine-Based Analogs (e.g., 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid)

  • Structural Differences : Piperidine replaces pyrimidine, with a tert-butoxycarbonyl (Boc) protective group and m-tolyl substituent.
  • Applications : Used as a building block in pharmaceutical synthesis, leveraging the Boc group for stability during reactions .
  • Key Insight : Heterocycle choice (piperidine vs. pyrimidine) alters electron distribution and steric effects, impacting drug-receptor interactions.

Thiazole and Pyridine Derivatives

  • Examples: {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (thiazole core) and 2-[(6-Methoxy-3-pyridyl)methoxy]acetic acid (pyridine core) .
  • Functional Roles : Thiazole derivatives often exhibit antimicrobial activity, while pyridine-based compounds are explored for kinase inhibition.
  • Key Insight : The heterocycle’s aromaticity and electronegativity influence solubility and binding affinity.

Structural and Functional Analysis

Substituent Effects

  • tert-Butyl Group : Enhances lipophilicity and metabolic stability compared to smaller alkyl or halogen substituents (e.g., chloro in Wy-14,643). This may reduce hepatic toxicity but limit aqueous solubility.
  • Amino vs.

Biological Activity

2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid is a compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This compound is classified as an amino acid derivative, characterized by the presence of both an amino group and a carboxylic acid group, along with a pyrimidine moiety that contributes to its unique properties.

Chemical Structure and Synthesis

The molecular structure of this compound includes a tert-butyl group, which enhances its hydrophobic character. The synthesis typically involves several steps starting from pyrimidine derivatives, often utilizing solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess the purity and yield of the final product.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. Studies have indicated that compounds with similar structures can exhibit significant binding affinities and inhibitory effects on specific targets, suggesting that this compound could also possess such properties. Investigations into its mechanism of action are ongoing, focusing on its potential role in modulating biochemical pathways relevant to disease states .

Antiepileptic Effects

Research has explored the antiepileptic potential of compounds related to this compound. For instance, studies utilizing animal models have demonstrated that certain pyrimidine derivatives can inhibit seizure activity effectively. While specific data on this compound is limited, its structural relatives have shown promise in mitigating seizure stages and durations in experimental settings .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The results indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations. For example, IC50 values for related pyrimidine derivatives ranged from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that this compound may exhibit comparable activity .

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have revealed insights into the interaction profiles of pyrimidine derivatives with dopamine receptors. Compounds structurally similar to this compound have shown varying affinities for D3 and D2 receptors, with some demonstrating significant selectivity. This may indicate potential applications in treating neurological disorders or substance abuse .

Case Study 1: Antiepileptic Activity

In a study examining the effects of pyrimidine derivatives on kindled seizures in rats, researchers found that certain compounds significantly inhibited seizure stages when administered intraventricularly. While direct studies on this compound are lacking, the promising results from related compounds provide a foundation for future investigations into its antiepileptic properties .

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of various amino acid derivatives highlighted the potential of pyrimidine-containing compounds in cancer therapy. The study demonstrated that these compounds could induce significant apoptosis in cancer cell lines at low concentrations, supporting the hypothesis that this compound may similarly affect cell viability through apoptotic pathways .

Data Summary Table

Activity Cell Line/Model IC50 (nM) Mechanism
AntiepilepticRat Kindling ModelNot specifiedInhibition of seizure activity
CytotoxicityMCF-745–97Induction of apoptosis
HCT-1166–99Cell proliferation inhibition
HepG-248–90Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid
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2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.